molecular formula C6H4ClF3N2 B3144767 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine CAS No. 560132-52-7

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

Cat. No.: B3144767
CAS No.: 560132-52-7
M. Wt: 196.56 g/mol
InChI Key: GQKUOLQXXLHNDM-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Heterocycles in Contemporary Chemical Research

The introduction of fluorine and fluorine-containing functional groups into organic molecules is a pivotal strategy in modern chemical research, particularly within medicinal and materials science. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic and steric properties. nih.gov When appended to heterocyclic scaffolds—cyclic compounds containing atoms of at least two different elements in their rings—the CF₃ group can profoundly alter the parent molecule's physicochemical characteristics. researchgate.net

Trifluoromethylated heterocycles are of significant interest because the CF₃ group can enhance several key properties desirable in drug candidates and advanced materials. researchgate.netmdpi.com These enhancements include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing. mdpi.com

Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can improve a molecule's ability to permeate biological membranes, such as the blood-brain barrier. This property is crucial for the in vivo transport and uptake of therapeutic agents. mdpi.com

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution of the heterocyclic ring, influencing how the molecule interacts with biological targets like proteins and enzymes. This can lead to stronger and more selective binding. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. wikipedia.org This means it can replace these groups without significantly altering the molecule's shape, while still modifying its electronic and metabolic properties.

The strategic incorporation of a trifluoromethyl group is a well-established method for fine-tuning the characteristics of a lead compound in drug discovery. wikipedia.org Consequently, the development of new and efficient synthetic methods for creating trifluoromethylated heterocycles is an active and highly desirable area of research. researchgate.netresearchgate.net

Overview of Pyridazine (B1198779) Scaffold in Medicinal Chemistry and Agrochemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is given to molecular scaffolds that are capable of binding to a variety of biological targets, making them versatile starting points for the development of new therapeutic agents.

Pyridazine derivatives have been shown to exhibit a wide array of pharmacological activities. rjptonline.orgproquest.com Depending on the functional groups attached to the pyridazine core, these compounds have been investigated for numerous applications, including:

Anticancer nih.gov

Antihypertensive rjptonline.org

Antibacterial proquest.com

Anti-inflammatory nih.gov

Antiviral rjptonline.org

Antidiabetic proquest.com

The versatility of the pyridazine scaffold stems from its advantageous physicochemical properties and its ability to be easily functionalized, allowing chemists to synthesize a large library of derivatives for biological screening. proquest.com Several pyridazine-based drugs have reached the market, and many more are in various stages of clinical development, underscoring the therapeutic potential of this heterocyclic system. researchgate.netnih.gov

In addition to its role in pharmaceuticals, the pyridazine scaffold is also significant in agrochemical research. researchgate.net Pyridazine derivatives have been developed as herbicides, fungicides, and insecticides. researchgate.netacs.org For instance, certain pyridazine compounds act as potent herbicides by inhibiting critical enzymes in plants, such as phytoene (B131915) desaturase (PDS). acs.org The structural diversity and proven biological efficacy of pyridazine-containing molecules ensure their continued importance in the quest for novel and effective crop protection agents. researchgate.net

Compound Data

List of Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methyl-4-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)5(7)12-11-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKUOLQXXLHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560132-52-7
Record name 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine
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Synthetic Methodologies for 3 Chloro 6 Methyl 4 Trifluoromethyl Pyridazine and Analogues

General Strategies for Trifluoromethyl-substituted Pyridazines

The construction of the pyridazine (B1198779) scaffold is the foundational step in the synthesis of many complex derivatives. Several general strategies have been developed to introduce the trifluoromethyl group either during or after the formation of the heterocyclic ring.

Formal [4+2] cycloaddition, or the Diels-Alder reaction and its variants, is a powerful tool for constructing six-membered rings like pyridazine. In this approach, a four-atom component (diene or equivalent) reacts with a two-atom component (dienophile or equivalent) to form the heterocyclic core.

Recent developments have established metal-free formal [4+2] cycloaddition methods for creating highly functionalized trifluoromethylpyridazines. rsc.org One such protocol involves the reaction of trifluoromethyl-substituted imidoyl sulfoxonium ylides (TFISYs) with azoalkenes (1,2-diaza-1,3-dienes). rsc.org This process proceeds through a conjugate addition followed by an intramolecular annulation, yielding 3-trifluoromethyl-2,3-dihydropyridazines which can be subsequently aromatized. rsc.org The reaction conditions are generally mild, and the method demonstrates a broad substrate scope. rsc.org

Alternatively, transition-metal catalysis can be employed. Copper(I) and nickel(0) complexes have been shown to catalyze the formal [4+2] cycloaddition of 1,2-diazines with siloxyalkynes. acs.org This reaction provides a pathway to various siloxy-substituted polycyclic aromatic systems containing the diazine motif. acs.org

Table 1: Examples of Formal [4+2] Cycloaddition Reactions for Pyridazine Synthesis

Diene Component Dienophile Component Catalyst/Conditions Product Type Reference
Azoalkenes Trifluoromethylimidoyl sulfoxonium ylides Base (e.g., TEA), CCl₄, 70 °C 3-Trifluoromethyl-2,3-dihydropyridazines rsc.org
1,2-Diazines Siloxyalkynes Cu(I) or Ni(0) complexes Siloxy derivatives of fused pyridazines acs.org

Zinc-mediated reactions offer an alternative route to trifluoromethyl-substituted heterocycles. A notable example is the diethylzinc-promoted annulation reaction between 2,2,2-trifluorodiazoethane (B1242873) and 2H-azirines. nih.gov This transformation is complex, involving a sequence of two [3+2] cycloaddition steps and a dinitrogen extrusion process within a single pot. nih.gov While the initial products are 3-trifluoromethyl pyrazolines, further transformations of these intermediates can provide access to pyridazine structures, such as 3,5-ditrifluoromethyl pyridazines, with good efficiency. nih.gov The use of zinc reagents is crucial for activating the substrates and facilitating the desired bond formations. rsc.org

Electrocyclic reactions, governed by the Woodward-Hoffmann rules, are a powerful method for ring formation. rsc.org In the context of nitrogen-containing heterocycles, the aza-6π electrocyclization is particularly relevant. rsc.org This process typically involves the formation of an azatriene intermediate, which can be generated through an imination reaction (condensation of an amine with an aldehyde or ketone). nih.gov The resulting azatriene then undergoes a thermally or photochemically induced 6π-electrocyclic ring closure to form a dihydropyridine (B1217469) or related dihydropyridazine (B8628806) ring system. rsc.org This dihydro intermediate is often readily oxidized, sometimes spontaneously in the presence of air, to the fully aromatic pyridazine scaffold. This strategy provides a convergent approach to densely substituted pyridines and can be conceptually extended to pyridazine synthesis. rsc.org

Targeted Synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine Derivatives

While general methods build the core structure, targeted syntheses are required to install the specific substituents of this compound. This often involves late-stage functionalization of a pre-formed ring.

The synthesis of trifluoromethyl-substituted pyridines, which are structural analogues of pyridazines, often relies on a well-established chlorination/fluorination sequence starting from picoline (methylpyridine) precursors. nih.gov Picolinaldehyde can serve as a starting point, which would first be converted to the corresponding methylpyridine. The key transformation involves the radical chlorination of the methyl group to form a trichloromethyl intermediate. nih.gov This is followed by a halogen exchange reaction, where the trichloromethyl group is fluorinated using reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride (B91410) (HF) to yield the desired trifluoromethyl group. nih.gov Subsequent chlorination of the pyridine (B92270) ring itself can then be performed to install chlorine atoms at specific positions, providing access to chloro-trifluoromethyl-pyridine analogues. nih.gov

Table 2: General Steps for Trifluoromethylation of Picoline Analogues

Step Reaction Type Typical Reagents Intermediate/Product Reference
1 Side-chain Chlorination Cl₂, UV light or radical initiator Trichloromethylpyridine nih.gov
2 Halogen Exchange (Fluorination) HF, SbF₃ Trifluoromethylpyridine nih.gov

A common and direct method for introducing a chlorine atom at the 3-position of a pyridazine ring is through the chemical modification of a pyridazin-3(2H)-one precursor. The carbonyl group of the pyridazinone can be converted into a chloro group by treatment with a suitable chlorinating agent.

In a synthetic route targeting related structures, an intermediate such as 4-(3-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one can be synthesized first. nih.gov This pyridazinone is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃). The reaction effectively replaces the C=O group with a C-Cl bond, yielding the corresponding 3-chloro-pyridazine derivative. This transformation is a key step in the synthesis of many biologically active pyridazines, providing a versatile handle for subsequent nucleophilic substitution reactions if desired. nih.gov

Preparation of 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives

The synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been reported as part of research into new compounds with potential herbicidal activities. A series of twenty-six novel derivatives were synthesized to explore the impact of the substituted amino group on biological efficacy. nih.govresearchgate.net

The research highlights the importance of the substituted amino group for the observed bleaching and herbicidal activities of this class of compounds. nih.gov Bioassays, including the Spirodela polyrrhiza test, were used to evaluate the biological activity of the synthesized derivatives, with some compounds showing high levels of inhibition of chlorophyll (B73375) biosynthesis. nih.govresearchgate.net

Table 1: Overview of Synthesized 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives

Number of Derivatives Synthesized Starting Material Number of Steps to Key Intermediate Total Yield of Intermediate Biological Activity Investigated

Cross-Coupling Reactions in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are instrumental in the functionalization of heterocyclic cores like pyridazine, allowing for the introduction of a wide variety of substituents that would be difficult to incorporate using classical methods.

Suzuki Cross-Coupling for Aryltrifluoromethylpyridazines

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. researchgate.netmdpi.com This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. researchgate.net These features make it an ideal method for the synthesis of complex molecules, including aryl-substituted pyridazines.

In the context of pyridazine chemistry, the Suzuki coupling allows for the direct arylation of the pyridazine ring. A common strategy involves the coupling of a halogenated pyridazine with an arylboronic acid. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)arylboronic acids to produce a series of π-conjugated systems. nih.gov Although the yields for these specific transformations were reported as fair-to-low (14% to 28%), the methodology provides a direct route to the desired biaryl structures.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like aqueous sodium carbonate. The choice of solvent is also crucial, with mixtures such as dimethoxyethane (DME) and ethanol (B145695) being common. nih.gov

While direct examples of Suzuki couplings on this compound are not extensively detailed in the provided sources, the synthesis of analogous structures provides a clear precedent. For instance, the regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) demonstrate that the trifluoromethyl group is well-tolerated and that selective C-C bond formation can be achieved on a similar halogenated, trifluoromethyl-substituted N-heterocycle. This suggests that a similar approach would be viable for the arylation of this compound.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling in Pyridazine Synthesis

Halogenated Pyridazine Coupling Partner Catalyst (mol%) Base Solvent Temperature (°C)

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone in the synthesis of functionalized pyridazines. Its reliability and broad scope allow for the generation of diverse libraries of compounds for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of Pyridazine Derivatives

Reactivity of Aldehyde Functionalities on Related Pyridine (B92270) Analogues (e.g., Oxidation, Reduction)

While 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine does not possess an aldehyde functionality, understanding the reactivity of such groups on analogous pyridine structures is crucial for synthetic chemistry. Pyridine aldehydes exhibit reactivity characteristic of aromatic aldehydes, influenced by the electron-withdrawing nature of the pyridine ring.

Oxidation: Aldehydes can be readily oxidized to carboxylic acids using various oxidizing agents. britannica.com This transformation is a common synthetic step. For pyridine aldehydes, this reaction proceeds efficiently, converting the formyl group into a carboxylic acid group, which is a valuable precursor for further functionalization. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even atmospheric oxygen. britannica.com The ease of this oxidation requires careful storage of aldehyde-containing compounds to prevent unwanted conversion. britannica.com

Reduction: The reduction of pyridine aldehydes can yield primary alcohols. britannica.com This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing hydrogen gas (H₂) with catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method for this transformation. britannica.com Under different conditions, such as the Wolff-Kishner (hydrazine hydrate (B1144303) and a base) or Clemmensen (zinc-mercury amalgam and hydrochloric acid) reductions, the aldehyde's oxygen atom can be completely removed to form a methyl group. britannica.com

Aromatic aldehydes that lack an alpha-hydrogen, a category that includes pyridine aldehydes, can undergo a disproportionation reaction known as the Cannizzaro reaction when treated with a strong base. britannica.com In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to a carboxylic acid. britannica.com

Table 1: Summary of Reactions on Pyridine Aldehyde Analogues

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄, H₂CrO₄, O₂ Carboxylic Acid (-COOH)
Reduction NaBH₄, LiAlH₄, H₂/Catalyst Primary Alcohol (-CH₂OH)
Reductive Deoxygenation H₂NNH₂/KOH (Wolff-Kishner) Methyl Group (-CH₃)
Disproportionation Concentrated NaOH (Cannizzaro) Alcohol and Carboxylic Acid

Nucleophilic Substitutions and Coupling Reactions (General for similar compounds)

The chemical behavior of this compound is largely dictated by the electron-deficient pyridazine (B1198779) ring, which is further activated by the chloro and trifluoromethyl substituents. These features make the compound a suitable substrate for nucleophilic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridazines are highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The electron-withdrawing nature of the ring nitrogens and the trifluoromethyl group facilitates the attack of nucleophiles on the carbon atom bearing the chlorine atom. This allows for the displacement of the chloride ion by a variety of nucleophiles. Studies on related fluorinated pyridazinones show that reactions with nitrogen nucleophiles, such as primary and secondary amines, lead to aminated products. nih.gov The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and other substituents on the pyridazine ring. nih.gov This methodology provides a direct route to introduce diverse functional groups onto the pyridazine core. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridazine derivatives. researchgate.netresearchgate.net The chlorine atom on this compound serves as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. nih.gov It has been successfully used to synthesize a variety of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. nih.govnih.gov In a typical Suzuki reaction involving a compound like this compound, the chlorine atom would be replaced by the aryl or vinyl group from the boronic acid in the presence of a palladium catalyst and a base. researchgate.net

Heck Coupling: The Heck reaction couples organic halides with alkenes to form substituted alkenes. This reaction has been used to functionalize pyridazinones, although by-products can sometimes be formed. researchgate.net

Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.net It provides a direct method for introducing alkynyl groups onto the pyridazine scaffold, which is valuable for constructing more complex molecules. researchgate.net

Stille Coupling: The Stille reaction is another C-C bond-forming reaction that couples an organotin compound with an organic halide. It has been reported in pyrazine (B50134) chemistry and is applicable to other diazines like pyridazines. rsc.org

These coupling reactions significantly expand the synthetic utility of halogenated pyridazines, allowing for the construction of a wide array of complex derivatives. researchgate.netnih.gov

Table 2: Common Coupling Reactions for Halogenated Pyridazine Analogues

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Boronic Acid/Ester C-C (Aryl/Vinyl) Pd Catalyst (e.g., Pd(PPh₃)₄), Base
Heck Alkene C-C (Vinyl) Pd Catalyst, Base
Sonogashira Terminal Alkyne C-C (Alkynyl) Pd Catalyst, Cu(I) co-catalyst, Base
Stille Organostannane C-C (Aryl/Vinyl/Alkyl) Pd Catalyst

Computational Chemistry and Molecular Modeling of Pyridazine Derivatives

In Silico Structure-Guided Optimization Approaches for Pyridazine (B1198779) Design

In silico structure-guided optimization is a powerful strategy for the rational design of new pyridazine derivatives with enhanced biological activity. This approach was effectively demonstrated in the development of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as potential herbicides. The process began with a previously identified lead compound, 3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine, which exhibited good herbicidal activity.

To improve upon this lead, molecular simulation studies were performed to understand its interaction with the target enzyme. Based on these simulations, a new series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed through in silico optimization. This computational approach allowed researchers to predict how structural modifications would affect the compound's binding affinity and efficacy, leading to the synthesis of new candidates with potentially improved performance. The subsequent experimental validation of these computationally designed molecules confirmed the effectiveness of this strategy, yielding compounds with significant herbicidal activity.

Molecular Simulation Studies (e.g., Phytoene (B131915) Desaturase Inhibitors)

Molecular simulation studies are crucial for elucidating the interactions between pyridazine derivatives and their biological targets at an atomic level. A notable example is the investigation of pyridazine-based compounds as inhibitors of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants.

In studies of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, molecular simulations were used to model the interaction between a lead compound and Synechococcus PDS. These simulations revealed important factors governing the binding process, providing a molecular basis for the compound's inhibitory activity. For instance, the simulations helped identify key amino acid residues in the enzyme's active site that interact with the inhibitor. This detailed understanding of the enzyme-ligand interactions was instrumental in the structure-guided design of new derivatives with enhanced potency. The insights gained from these simulations guided the structural modifications that led to compounds with superior pre- and post-emergence herbicidal activity. rsc.orgresearchgate.net Phytoene desaturase is a validated target for bleaching herbicides, and the development of new pyridazine-based PDS inhibitors is an active area of research. researchgate.netresearchgate.net

Theoretical Studies on Reaction Mechanisms, Activation Barriers, and Heat of Reactions

Theoretical studies, often employing Density Functional Theory (DFT), are vital for understanding the underlying mechanisms of chemical reactions involving pyridazines. These computational methods allow for the detailed analysis of reaction pathways, transition states, and associated energy changes, such as activation barriers and heats of reaction.

For example, the regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides has been elucidated using DFT calculations (ωB97X-D/6-311+G(d,p)). rsc.org These theoretical analyses supported a reaction pathway involving an inverse-electron-demand Diels-Alder (IEDDA) reaction followed by the removal of nitrogen. rsc.org The calculations showed that the activation energies for the denitrogenation step were significantly lower than those for the initial IEDDA reaction. rsc.org

Furthermore, these theoretical models can successfully predict the regioselectivity of such reactions. In the aforementioned study, the calculated activation energy for the pathway leading to the experimentally observed major product, a 4-sulfanylpyridazine, was 2.4 kcal/mol lower than the pathway to the isomeric product. rsc.org This excellent agreement between theoretical predictions and experimental outcomes highlights the power of computational chemistry in explaining and predicting the course of complex organic reactions. Similarly, theoretical studies have been applied to investigate the kinetics and mechanisms of reactions between diazine isomers, including pyridazine, and hydroxyl radicals, providing insights into their atmospheric chemistry. nih.govresearchgate.net

Quantum Chemical Properties, Including Frontier Molecular Orbitals (HOMO/LUMO) and Related Molecular Energy Values

Quantum chemical calculations are widely used to determine the electronic properties of pyridazine derivatives, which are crucial for understanding their reactivity, stability, and potential applications. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between these frontier orbitals is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For many pyridazine derivatives, the HOMO is located on the electron-donating parts of the molecule, while the LUMO is situated on the electron-accepting pyridazine ring. nih.gov This separation of frontier orbitals is characteristic of intramolecular charge transfer upon excitation. nih.gov The electronic properties of pyridazine derivatives can be tuned by introducing different substituents, which alters the HOMO and LUMO energy levels and, consequently, the energy gap. imist.ma For instance, the addition of electron-withdrawing cyano groups to a pyridazine molecule has been shown to decrease the energy gap, thereby increasing its reactivity. imist.ma

Below is a table summarizing calculated quantum chemical properties for representative pyridazine derivatives from the literature.

Compound/Derivative ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Pyridazine-Phenoxazine Derivative-5.38-1.823.56
Pyridazine-Acridine Derivative-5.42-1.843.58
Dicyano Pyridazine Derivative-8.117-4.4113.706
Benzo[b]pyridine (Quinoline)-6.646-1.8164.83

Note: The values are illustrative and depend on the specific computational method and basis set used. Data compiled from various theoretical studies. nih.govimist.ma

In Silico Insights into Enzyme-Ligand Binding Interactions (e.g., Cyclin-Dependent Kinase 2 Inhibition)

In silico methods, particularly molecular docking and molecular dynamics simulations, provide invaluable insights into how pyridazine-based ligands interact with biological targets such as enzymes. This is exemplified by studies on pyridazine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation and is a target for cancer therapy.

Computational studies on a series of 3,6-disubstituted pyridazines proposed CDK2 as a probable enzymatic target. Molecular docking simulations were used to explore the binding interactions of these compounds within the active site of CDK2. These in silico analyses can predict the binding mode and affinity of the ligands, helping to rationalize their inhibitory activity. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyridazine inhibitor and specific amino acid residues in the CDK2 binding pocket.

The results from these computational models can guide the selection of the most promising candidates for further biological evaluation. In the case of the 3,6-disubstituted pyridazines, compounds that were predicted to bind effectively to CDK2 were subsequently tested in enzymatic assays, and several were found to exhibit good inhibitory activity with IC50 values in the nanomolar range.

Vibrational Spectroscopic Investigations and Computational Validation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for the structural characterization of molecules. When applied to pyridazine and its derivatives, these experimental techniques are often complemented by computational methods to provide a more detailed and accurate interpretation of the spectra.

Quantum chemical calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental data to validate the proposed molecular structure and to provide a reliable assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridazine ring and its substituents.

For the parent pyridazine molecule, which belongs to the C2v point group, theoretical calculations help to assign the observed IR and Raman bands to their corresponding symmetry species (A1, A2, B1, and B2). This detailed assignment allows for a deeper understanding of the molecule's structural properties. For substituted pyridazines, computational validation is equally important for confirming the presence of expected functional groups and for understanding how substitution affects the vibrational modes of the pyridazine core.

Below is a table showing examples of calculated and experimental vibrational frequencies for the parent pyridazine molecule.

Vibrational ModeSymmetry SpeciesCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Ring VibrationA1965965
Ring VibrationA1625625
Ring VibrationA115701570
Ring VibrationA114161416
CH BendingB2870870
CH BendingB2760760

Note: Data from a study on the vibrational spectrum of pyridazine. The close agreement between calculated and experimental values demonstrates the accuracy of the computational methods.

Research Applications of Trifluoromethylated Pyridazines in Advanced Fields

Agrochemical Research Applications

The trifluoromethyl group is a key structural component in the development of many agrochemical compounds. researchoutreach.org Its presence can enhance the efficacy and selectivity of herbicides. Pyridazine (B1198779) derivatives, in particular, are known to possess a wide range of bioactivities, including herbicidal effects. researchgate.net

Herbicidal and Bleaching Activities

Research has demonstrated that 4-(3-Trifluoromethylphenyl)pyridazine represents a promising class of compounds with notable bleaching and herbicidal activities. nih.govnih.gov Derivatives of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine have been synthesized and evaluated, with some compounds exhibiting excellent herbicidal effects even at low application rates. nih.gov Similarly, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown potent herbicidal and bleaching capabilities. nih.gov

The mode of action for some of these compounds involves the inhibition of phytoene (B131915) desaturase, an enzyme critical for the biosynthesis of carotenoids. researchgate.net This inhibition leads to the characteristic bleaching effect observed in treated plants. researchgate.net Greenhouse tests and evaluations using plant systems like Spirodela polyrhiza have been instrumental in quantifying these activities. nih.govnih.govresearchgate.net For instance, certain compounds were found to completely inhibit chlorophyll (B73375) at concentrations as low as 1 µg/mL. nih.govresearchgate.net

Compound ClassActivityKey Findings
4-(3-Trifluoromethylphenyl)pyridazine DerivativesHerbicidal, BleachingA new series of compounds showing significant bleaching and herbicidal properties. nih.govnih.gov
3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazineHerbicidal, BleachingSome derivatives completely inhibit chlorophyll at 1 µg/mL and show high herbicidal activity against dicotyledonous plants. nih.gov
6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(277)-oneHerbicidal, BleachingDesigned based on molecular analysis to inhibit phytoene desaturase, exhibiting good herbicidal and bleaching effects. researchgate.net

Safeguarding Dicotyledonous Crops from Grass Weed Infestations

A significant aspect of the herbicidal activity of trifluoromethylated pyridazines is their selectivity. Studies have revealed that certain derivatives of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine exhibit herbicidal activities equal to or higher than the commercial herbicide diflufenican, particularly against dicotyledonous plants. nih.govresearchgate.net This selectivity is crucial for developing herbicides that can control broadleaf weeds within monocotyledonous crops or, conversely, manage grass weeds in dicotyledonous crop fields. The ability to target specific plant types, such as dicotyledonous weeds, helps protect valuable crops from infestation and competition for resources. nih.govresearchgate.net

Anti-proliferative Effects on Plant Systems (e.g., Spirodela polyrhiza Chlorophyll and Growth Inhibition)

The aquatic plant Spirodela polyrhiza (giant duckweed) is frequently used in bioassays to evaluate the herbicidal and anti-proliferative effects of chemical compounds. nih.govresearchgate.net Research on novel derivatives of 6-methyl-4-(3-trifluoromethylphenyl)pyridazine has utilized Spirodela polyrhiza tests to assess their impact on plant growth and chlorophyll content. nih.govnih.govresearchgate.net

These studies have shown that certain compounds can completely inhibit chlorophyll production at a concentration of 1 µg/mL. nih.govresearchgate.net This demonstrates a potent anti-proliferative effect, as chlorophyll is essential for photosynthesis and, consequently, plant survival and growth. The inhibition of growth in Spirodela polyrhiza serves as a reliable indicator of a compound's herbicidal potential. nih.govresearchgate.net

Advanced Materials Science

The distinct electronic properties of pyridazine-based compounds make them valuable building blocks in the field of materials science. researchgate.net Their stability and the ability to attach various functional groups allow for the fine-tuning of their optical and electrical characteristics. liberty.edu The incorporation of trifluoromethyl groups can further enhance these properties.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Chemiluminescent Materials, Semiconductors)

Diazine compounds, including pyridazines, are extensively researched for their applications in optoelectronic functional materials. researchgate.net They serve as foundational structures for organic semiconductors, which are crucial components in modern electronics. liberty.eduliberty.edu The inherent properties of the pyridazine ring, such as its electron affinity, make it suitable for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Research into trifluoromethyl-substituted derivatives has shown their potential in electroluminescent applications. mdpi.comresearchgate.net For example, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and characterized for their use in OLEDs, where they can act as emitters, producing deep bluish-green light. mdpi.comresearchgate.net The development of pyridazine-based ligands has also led to highly efficient orange OLEDs. rsc.org These materials are valued for their potential to create bright, efficient, and stable displays. rsc.orgnih.govnih.gov

Liquid Crystals and π-Conjugated Materials Development

The rigid, rod-like structure of certain pyridazine derivatives makes them suitable candidates for the development of liquid crystals. researchgate.net The synthesis of aryltrifluoromethylpyridazines has been specifically explored for creating such molecules. researchgate.netdntb.gov.ua Liquid crystals are essential in display technologies, and materials with high optical anisotropy are particularly sought after. researchgate.net

Furthermore, pyridazine rings are incorporated into π-conjugated materials, which are polymers or molecules with alternating single and double bonds that allow for electron delocalization. researchgate.netbeilstein-journals.org This conjugation is fundamental to the electronic and optical properties of materials used in organic electronics. beilstein-journals.org Linear oligomers that include pyridazine units have been synthesized and some exhibit interesting liquid crystal properties. researchgate.net The high electron affinity of these heterocycles makes them valuable building blocks for creating advanced functional materials. researchgate.net

Supramolecular Chemistry and Metal Complexing Agent Functionality

While specific research on the supramolecular chemistry of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is not extensively documented in current literature, the inherent features of the pyridazine ring suggest its potential as a ligand in coordination chemistry. The two adjacent nitrogen atoms in the pyridazine heterocycle can act as a bidentate ligand, capable of coordinating with metal ions to form stable complexes. The formation of such metal-containing assemblies can lead to novel materials with unique structural and functional properties nih.gov.

The field of supramolecular chemistry has seen significant exploration of metal coordination for creating complex structures like supramolecular polymers and nanostructures nih.gov. These organized assemblies often exhibit functions derived from the incorporated metal elements and their specific coordination geometries nih.gov. The electronic properties of the pyridazine ring in this compound are heavily influenced by the electron-withdrawing trifluoromethyl group and the chloro substituent. These features could modulate the coordinating ability of the nitrogen atoms, potentially leading to the formation of unique supramolecular coordination complexes with applications in diagnostics and therapeutics nih.gov. Further research is required to explore the specific metal complexing capabilities of this particular compound and the properties of any resulting supramolecular structures.

Pharmaceutical and Biochemical Research Tool Development

The compound this compound serves as a valuable building block for the synthesis of more complex organic molecules. Trifluoromethylated heterocyclic compounds are of increasing importance in the creation of pharmaceuticals and agrochemicals because the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability researchgate.net. The chloro-substituent on the pyridazine ring is a key reactive site, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups, paving the way for the creation of diverse molecular libraries.

The synthesis of trifluoromethylpyridine derivatives, a related class of compounds, often relies on key intermediates or building blocks that can be chemically modified nih.govjst.go.jp. For example, chloro-substituted trifluoromethylpyridines are used as intermediates in the synthesis of numerous commercial products jst.go.jp. Similarly, this compound can be envisioned as a starting material for creating a range of substituted pyridazine derivatives through the displacement of the chlorine atom, making it a versatile tool for synthetic chemists in drug discovery and materials science.

Biochemical probes are essential tools for studying the function and activity of enzymes and proteins within complex biological systems researchgate.net. These probes are typically small molecules that can covalently modify or otherwise interact with a specific protein target, often at its active site nih.gov. While there is no specific documentation of this compound being used as a biochemical probe, its chemical structure contains features that could be adapted for such purposes.

The reactive chloro group could potentially be used to form a covalent bond with nucleophilic residues (such as cysteine or serine) in an enzyme's active site. For a molecule to function as an effective probe, it often requires other elements, such as a reporter tag (like a fluorophore or biotin) for detection and an affinity group for target recognition researchgate.net. The pyridazine scaffold of this compound could be further functionalized to incorporate these necessary components, transforming it into a custom probe for studying a specific enzyme or protein interaction. The development of fluorogenic probes, for instance, has been crucial for the sensitive detection of enzyme activities related to human diseases rsc.org.

The pyridazine nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The synthesis of novel pharmaceutical agents often begins with versatile precursor molecules that can be readily modified. This compound fits this description due to its combination of a biologically relevant core and a reactive functional group.

The development of new drugs frequently involves the synthesis of derivatives from a common intermediate acs.org. The chloro group at the 3-position of the pyridazine ring can be substituted by various amines, alcohols, thiols, and other nucleophiles to generate a library of new compounds for biological screening. For instance, the synthesis of various 3,6-disubstituted pyridazine derivatives has led to the discovery of potent anticancer agents nih.gov. The introduction of a trifluoromethyl group is a common strategy in drug design to improve a molecule's pharmacokinetic profile jst.go.jp. Therefore, this compound stands as a promising starting point for the development of new therapeutic agents.

Pyridazine derivatives have been investigated for a wide range of biological activities. The structural motif is present in compounds showing potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Properties: Numerous studies have highlighted the anticancer potential of pyridazine-containing molecules. For example, a series of 3,6-disubstituted pyridazines demonstrated significant anti-proliferative activity against human breast cancer cell lines, with some compounds showing submicromolar efficacy nih.gov. The substitution pattern on the pyridazine ring is crucial for activity, and the ability to modify this compound makes it a relevant scaffold for developing new anticancer compounds.

Anti-inflammatory Properties: Pyridazinone derivatives, which are structurally related to pyridazines, have been reported to possess anti-inflammatory properties researchgate.net. The search for new anti-inflammatory drugs is ongoing, and heterocyclic scaffolds like pyridazine are attractive starting points for chemical synthesis and biological evaluation.

Antimicrobial Properties: The threat of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of pyridazine have shown promise in this area. For example, certain trifluoromethyl-substituted pyridine (B92270) compounds have demonstrated antibacterial activity, particularly against Gram-positive organisms acs.org. A patent has also described the use of a complex pyridazine derivative for controlling unwanted microorganisms, including phytopathogenic fungi google.com.

The following table summarizes the anticancer activity of some representative 3,6-disubstituted pyridazine derivatives against two human breast cancer cell lines.

CompoundT-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
11a 1.14 ± 0.041.34 ± 0.05
11d 1.83 ± 0.071.77 ± 0.06
11m 0.43 ± 0.010.99 ± 0.03
11p 1.18 ± 0.041.05 ± 0.04
Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents nih.gov.

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in signaling pathways for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons nih.govnih.gov. As these cytokines are implicated in various autoimmune and inflammatory diseases, TYK2 has emerged as a significant therapeutic target researchgate.net.

Recent research has focused on developing selective TYK2 inhibitors. Notably, several promising TYK2 inhibitors feature a pyridazine-carboxamide skeleton. This structural motif has been shown to form key hydrogen-bonding interactions within the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition nih.gov. This mechanism provides selectivity over other JAK family members, potentially reducing side effects nih.gov. The development of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton has yielded compounds with excellent inhibitory potency against STAT3 phosphorylation, a downstream target of TYK2 signaling nih.govnih.gov.

Given that this compound contains the core pyridazine structure, it represents a valuable starting scaffold for the synthesis of new TYK2 inhibitors. The chloro- and methyl- groups provide sites for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Proteomics Research (for related compounds)

The strategic incorporation of fluorine atoms and fluorine-containing moieties, such as the trifluoromethyl group, into chemical probes has become a powerful tool in the field of proteomics. These functionalities can serve as unique reporters for nuclear magnetic resonance (NMR) spectroscopy or as reactive handles for selective protein modification and identification. While direct applications of this compound in proteomics are not yet extensively documented in publicly available literature, the broader class of trifluoromethylated pyridazines and other heterocyclic compounds are gaining attention as potential scaffolds for the development of chemical probes.

The physicochemical properties endowed by the trifluoromethyl group—such as increased metabolic stability and altered lipophilicity—make these compounds attractive candidates for designing molecules that can interact with biological systems in a controlled manner. In proteomics, such compounds can be designed to target specific classes of proteins or even individual protein targets.

Detailed Research Findings:

The utility of trifluoromethylated compounds in proteomics is exemplified by their use in protein footprinting and mass spectrometry-based analyses. For instance, laser-initiated radical trifluoromethylation has been developed as a method for protein footprinting. In this technique, trifluoromethyl radicals are generated and react with the solvent-accessible surfaces of proteins. The sites of modification can then be identified by mass spectrometry, providing insights into protein conformation and interactions. This method has been shown to modify a broad range of amino acid residues. nih.gov

Another approach involves the use of trifluoromethyl-containing reagents for affinity labeling and activity-based protein profiling (ABPP). These methods utilize reactive groups appended to a core scaffold, such as a pyridazine ring, to covalently label specific proteins. The trifluoromethyl group can aid in the detection and characterization of the labeled proteins and peptides. For example, 3-trifluoromethyl-3-phenyldiazirine derivatives have been employed for photolabeling in structural proteomics. nih.gov

The table below summarizes the types of trifluoromethylated reagents used in proteomics research and their specific applications, drawing parallels to the potential uses of functionalized pyridazines like this compound.

Trifluoromethylated Reagents in Proteomics Research

Reagent TypeApplicationTechnique(s)Information Gained
Radical Trifluoromethylation ReagentsProtein FootprintingMass SpectrometryProtein conformation, solvent accessibility, and interaction interfaces
Trifluoromethyl-containing DiazirinesPhotoaffinity LabelingMass Spectrometry, SDS-PAGEIdentification of binding partners and ligand-binding sites
Trifluoromethylated Chemical ProbesActivity-Based Protein Profiling (ABPP)Mass Spectrometry, Gel ElectrophoresisProfiling enzyme activity and identifying enzyme inhibitors

While specific data on this compound is not available, the reactivity of the chloro-substituent on the pyridazine ring could potentially be exploited for covalent modification of proteins, for example, by targeting nucleophilic residues such as cysteine or lysine. The methyl and trifluoromethyl groups would modulate the reactivity and binding specificity of the compound. Further research is necessary to explore the potential of this and related trifluoromethylated pyridazines as chemical probes in proteomics.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine heavily relies on the availability of efficient and scalable synthetic routes. Future research will likely focus on moving beyond traditional multi-step batch syntheses, which can be time-consuming and generate significant waste.

Key areas of development include:

Continuous-Flow Synthesis: Implementing flow chemistry could offer significant advantages, including improved reaction control, enhanced safety for handling reactive intermediates, and simplified scalability. acs.org This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purity compared to batch processes. acs.org

Catalyst-Free Annulation Reactions: Recent progress in the synthesis of highly functionalized 4-trifluoromethyl pyridazines has involved methods like base-promoted annulation of pyridinium (B92312) ylides, which avoids the use of heavy metal catalysts. rsc.org Future work could adapt these greener methodologies to provide more direct and environmentally benign pathways to this compound and its analogs.

C-H Activation and Functionalization: A major avenue of modern synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. Future methodologies could focus on the late-stage modification of simpler pyridazine (B1198779) precursors, allowing for the direct introduction of the methyl or trifluoromethyl groups onto the pyridazine scaffold, thereby reducing the number of synthetic steps.

Novel Building Block Strategies: Research into constructing the pyridazine ring from novel trifluoromethyl-containing building blocks is a promising direction. nih.gov This could involve the cyclocondensation of readily available trifluoromethylated synthons, offering a modular and flexible approach to a variety of substituted pyridazines. beilstein-journals.org

Advanced Computational Approaches in Pyridazine Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, these approaches can guide synthesis and biological testing, saving considerable time and resources.

Future computational research avenues include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to precisely calculate the electronic properties, reactivity, and spectral characteristics of the molecule. This information is crucial for understanding its chemical behavior and for designing reactions.

Molecular Docking and Virtual Screening: To explore its medicinal potential, the compound can be virtually docked into the active sites of a vast array of biological targets (e.g., kinases, proteases, receptors). This can identify potential protein interactions and prioritize the molecule for specific therapeutic areas, such as oncology or infectious diseases. bohrium.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed. nih.gov These models create a statistical correlation between the structural features of the molecules and their biological activity, enabling the rational design of more potent and selective compounds. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future derivatives. nih.gov This early-stage assessment helps to identify potential liabilities and guide modifications to improve the drug-likeness of the molecule. jocpr.com

Table 1: Interactive Data on Advanced Computational Approaches

Computational MethodPrimary Application in Pyridazine ResearchPotential Outcome
Molecular DockingPredicting binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). mdpi.comIdentification of high-potential therapeutic targets; hypothesis generation for mechanism of action.
QSARCorrelating chemical structure with biological activity to guide lead optimization. nih.govDesign of new derivatives with enhanced potency and selectivity.
DFT CalculationsDetermining electronic structure, reactivity, and spectroscopic properties.Understanding reaction mechanisms; predicting sites of metabolic transformation.
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes in the target protein.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles. nih.govEarly identification of potential drug development hurdles; prioritization of compounds with favorable profiles.

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of biological processes. nih.govnih.gov The specific substitution pattern of this compound makes it a prime candidate for screening against novel and challenging biological targets.

Emerging research should focus on:

Kinase Inhibition: Many pyridazine derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in oncology. Future studies could involve screening this compound against a broad panel of kinases to identify novel anticancer opportunities.

Epigenetic Targets: Targeting epigenetic modulators like bromodomains is a growing area in drug discovery. The pyridazine core has been successfully incorporated into inhibitors of these reader proteins, suggesting a potential avenue for this compound. nih.gov

Neurodegenerative Diseases: Exploring targets relevant to neurodegeneration, such as enzymes involved in amyloid plaque formation or tau pathology, could uncover new therapeutic uses for this class of compounds.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be paramount. Techniques such as X-ray crystallography of the compound bound to its target protein, along with cell-based assays and proteomics, can provide a precise understanding of its molecular interactions and downstream effects. This knowledge is essential for rational drug development. nih.gov

Table 2: Interactive Data on Potential Biological Target Classes

Target ClassTherapeutic AreaRationale for Exploration
Protein Kinases (e.g., VEGFR, EGFR)Oncology, InflammationThe pyridazine scaffold is a common feature in many kinase inhibitors. bohrium.commdpi.com
Cysteine Proteases (e.g., Cathepsins)Infectious Diseases, OncologyThe electrophilic nature of certain positions on the pyridazine ring could be leveraged for covalent inhibition. nih.gov
Epigenetic Proteins (e.g., BRDs)OncologyPyridazines have been identified as effective scaffolds for targeting bromodomain-containing proteins. nih.gov
G-Protein Coupled Receptors (GPCRs)Neuroscience, MetabolismThe polar nature of the pyridazine core can facilitate key hydrogen bonding interactions in GPCR binding pockets. nih.gov
Viral Enzymes (e.g., Protease, Polymerase)Antiviral TherapyHeterocyclic compounds are a cornerstone of antiviral drug discovery. nih.gov

Innovations in Advanced Material Science Applications of Pyridazines

Beyond its biological potential, the unique electronic and physical properties of this compound make it an intriguing building block for advanced materials. The presence of the electron-withdrawing trifluoromethyl group and the polar pyridazine ring can impart desirable characteristics such as thermal stability, specific optical properties, and altered hydrophobicity.

Future research in this domain could explore:

Organic Electronics: The defined electronic structure of the pyridazine ring could be exploited in the synthesis of organic semiconductors or components for organic light-emitting diodes (OLEDs). The trifluoromethyl group can tune the electron affinity and stability of these materials.

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal resistance, chemical stability, and low dielectric constants, which are valuable for aerospace and microelectronics applications.

Functional Coatings: The trifluoromethyl group is known for conferring hydrophobic (water-repellent) properties. Polymers or surface coatings derived from this compound could be developed for applications requiring self-cleaning or anti-fouling surfaces.

Sensors and Molecular Probes: The pyridazine nitrogen atoms can act as ligands for metal ions. Derivatives could be designed as fluorescent chemosensors for the detection of specific metal cations in environmental or biological samples.

Table 3: Interactive Data on Potential Material Science Applications

Application AreaKey Property of the CompoundPotential Material
Organic ElectronicsElectron-withdrawing nature, rigid heterocyclic core.Components for organic semiconductors or OLEDs.
Advanced PolymersHigh thermal stability, chemical inertness from the CF3 group.High-performance polymers for aerospace or electronics.
Functional CoatingsHydrophobicity imparted by the trifluoromethyl group.Water-repellent and anti-fouling surface coatings.
Chemical SensorsMetal-coordinating ability of pyridazine nitrogens.Fluorescent probes for metal ion detection.

Q & A

Q. What are the established synthetic methodologies for preparing 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation and cross-coupling strategies. Key approaches include:

  • Cyclization reactions : Utilizing precursors like substituted pyridazines or heterocyclic intermediates under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to promote ring closure .
  • Suzuki-Miyaura coupling : The trifluoromethyl group activates the C–Cl bond, enabling efficient coupling with aryl/heteroaryl boronic acids. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ achieves yields up to 44% under reflux in toluene .
  • Halogen exchange : Substituting bromo or iodo derivatives with chlorine using CuCl or other transition-metal catalysts.

Q. Critical Parameters :

  • Temperature : Higher temperatures (100–120°C) improve reaction rates but may degrade sensitive intermediates.
  • Solvent : DMF enhances solubility of intermediates, while toluene minimizes side reactions in cross-couplings.
  • Catalyst Loading : 2–5 mol% Pd catalysts balance cost and efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl, trifluoromethyl) and confirms substitution patterns. The deshielding effect of the trifluoromethyl group (~δ 120–125 ppm in ¹⁹F NMR) is diagnostic .
    • ¹⁹F NMR : Quantifies trifluoromethyl group integrity and detects decomposition.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ for [M+H]⁺ ions) and fragments (e.g., loss of Cl or CF₃ groups) .
  • X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry. SHELX software refines structures, particularly for assessing π-stacking interactions influenced by the trifluoromethyl group .

Case Study : Crystallographic analysis of a related pyridazine derivative revealed a planar core with a 120° C–Cl bond angle, critical for predicting reactivity .

Q. What initial biological screening assays are recommended to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • AhR Agonism Assays :
    • Use HL-60 leukemia cells to monitor granulocytic differentiation via flow cytometry (CD11b expression) .
  • CRF1R Antagonism :
    • Competitive binding assays with ¹²⁵I-labeled CRF in HEK293 cells transfected with CRF1R .
  • Enzyme Inhibition :
    • Yeast α-glucosidase inhibition assays (IC₅₀ determination) to assess antidiabetic potential .

Key Controls : Include positive controls (e.g., TCDD for AhR) and validate results with orthogonal assays (e.g., qPCR for downstream gene expression).

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound, considering the electronic effects of the trifluoromethyl group?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the C–Cl bond, enabling unconventional reactivity:

  • Catalyst Selection : Use PdCl₂(dppf) or XPhos Pd G3 for sterically hindered substrates.
  • Solvent Optimization : Dioxane/water mixtures improve boronic acid solubility while minimizing hydrolysis.
  • Temperature Modulation : Lower temperatures (60–80°C) reduce side reactions in electron-deficient systems .

Example : Suzuki coupling of this compound with 3-pyridinylboronic acid achieved 78% yield at 80°C in dioxane/water (4:1) with 3 mol% Pd(PPh₃)₄ .

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., AhR agonism vs. CRF1R antagonism)?

Methodological Answer:

  • Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses.
  • Receptor-Specific Knockdown : Use siRNA to silence AhR or CRF1R in cell models and reassess activity .
  • Metabolite Profiling : LC-MS/MS to detect in situ degradation products that may contribute to conflicting results .

Case Study : A 2021 study resolved AhR/CRF1R discrepancies by demonstrating metabolite-mediated CRF1R inhibition at >10 µM concentrations .

Q. How does the introduction of substituents alter the compound's reactivity and bioactivity, based on SAR studies?

Methodological Answer:

  • Position-Specific Effects :
    • C-3 Chlorine : Critical for cross-coupling; replacement with Br or I alters reaction kinetics .
    • C-4 Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP ~2.5) .
  • Bioactivity Trends :
    • Methyl at C-6 : Improves CRF1R binding affinity (Ki = 12 nM vs. 45 nM for ethyl analogs) .
    • Heteroaryl Substituents : Pyridinyl groups at C-6 increase α-glucosidase inhibition (IC₅₀ = 0.8 µM) compared to phenyl (IC₅₀ = 3.2 µM) .

Q. SAR Table :

PositionSubstituentEffect on Activity
C-3Cl → BrFaster coupling, lower yield
C-6Methyl → CyclopropylImproved AhR potency (EC₅₀ = 50 nM)
C-4CF₃ → CH₃Reduced metabolic stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.